Home > Products > Screening Compounds P23523 > (S)-7,8-Dihydroxy Efavirenz
(S)-7,8-Dihydroxy Efavirenz -

(S)-7,8-Dihydroxy Efavirenz

Catalog Number: EVT-13561993
CAS Number:
Molecular Formula: C14H9ClF3NO4
Molecular Weight: 347.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-7,8-Dihydroxy Efavirenz is a metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of human immunodeficiency virus type 1. The compound is characterized by the presence of two hydroxyl groups at the 7 and 8 positions of the Efavirenz structure, which influences its pharmacological properties and interactions within biological systems.

Source

Efavirenz was developed by DuPont Pharma and has been utilized in clinical settings since its approval by the FDA in 1998. The compound is marketed under various brand names, including Sustiva and Stocrin, and is primarily prescribed as part of highly active antiretroviral therapy (HAART) for HIV treatment .

Classification

(S)-7,8-Dihydroxy Efavirenz falls under the category of antiviral agents specifically targeting HIV. It is classified as a secondary metabolite derived from the primary drug Efavirenz, which undergoes biotransformation primarily in the liver through cytochrome P450 enzymes .

Synthesis Analysis

Methods

The synthesis of (S)-7,8-Dihydroxy Efavirenz can be achieved through various methods involving hydroxylation reactions of Efavirenz or its precursors. One notable method involves the use of cytochrome P450 enzymes to introduce hydroxyl groups at specific positions on the Efavirenz molecule.

  1. Hydroxylation: The primary method for synthesizing (S)-7,8-Dihydroxy Efavirenz involves enzymatic hydroxylation using cytochrome P450 enzymes. This process typically requires substrate specificity to ensure that hydroxyl groups are introduced at the correct positions.
  2. Chemical Synthesis: Alternative synthetic routes may involve chemical reagents that facilitate hydroxylation under controlled conditions, although these methods are less common due to potential side reactions and lower selectivity compared to enzymatic methods.

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, pH, and substrate concentration, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and assess product purity .

Molecular Structure Analysis

Structure

(S)-7,8-Dihydroxy Efavirenz retains the core structure of Efavirenz with additional hydroxyl groups at the 7 and 8 positions. Its molecular formula can be represented as C₁₄H₁₁ClF₃N₂O₃.

Data

  • Molecular Weight: Approximately 331.68 g/mol
  • Chemical Structure: The compound features a complex arrangement including aromatic rings and a benzoxazinone moiety, which contribute to its biological activity.
  • SMILES Notation: Cc1cc(c(c1C(=O)N(C2=CC(=C(C=C2Cl)C(F)(F)F)C3CC3)C(=O)O)O)O)
Chemical Reactions Analysis

Reactions

(S)-7,8-Dihydroxy Efavirenz participates in several biochemical reactions primarily related to its metabolic pathways:

  1. Phase I Metabolism: Hydroxylation occurs predominantly via cytochrome P450 enzymes (CYP2A6 and CYP2B6), leading to the formation of various hydroxymetabolites.
  2. Phase II Metabolism: Following hydroxylation, metabolites like (S)-7,8-Dihydroxy Efavirenz undergo conjugation reactions such as glucuronidation or sulfation for excretion.

Technical Details

The metabolic pathways are critical for understanding the pharmacokinetics and dynamics of (S)-7,8-Dihydroxy Efavirenz. These reactions are essential for determining drug efficacy and safety in clinical applications .

Mechanism of Action

(S)-7,8-Dihydroxy Efavirenz exhibits its pharmacological effects primarily through inhibition of reverse transcriptase in HIV.

Process

  1. Binding: The compound binds to the active site of reverse transcriptase, preventing viral RNA from being converted into DNA.
  2. Allosteric Activation: Additionally, it has been shown that (S)-7,8-Dihydroxy Efavirenz may interact with other targets such as CYP46A1, influencing cholesterol metabolism in neuronal cells .

Data

Studies indicate that while (S)-Efavirenz effectively inhibits reverse transcriptase at high concentrations, its dihydroxy metabolite may have different activation profiles depending on concentration and interaction with other enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Practically insoluble in water; soluble in organic solvents like methanol
  • Melting Point: Specific melting point data for (S)-7,8-Dihydroxy Efavirenz is not widely reported but is expected to be similar to that of Efavirenz due to structural similarities.

Chemical Properties

  • Stability: Stability under physiological conditions is influenced by pH and temperature.
  • Reactivity: The presence of hydroxyl groups increases reactivity towards electrophiles compared to non-hydroxylated counterparts.
Applications

(S)-7,8-Dihydroxy Efavirenz is primarily studied for its role as a metabolite of Efavirenz in HIV therapy. Research continues into its potential effects on drug metabolism and interactions with other therapeutic agents. Additionally, understanding its mechanism may lead to improved formulations or combination therapies aimed at enhancing efficacy while minimizing side effects associated with HIV treatments .

Biosynthesis and Metabolic Pathways of (S)-7,8-Dihydroxy Efavirenz

Primary Metabolism: Cytochrome P450-Mediated Hydroxylation

The biosynthesis of (S)-7,8-dihydroxy efavirenz originates from the antiretroviral drug efavirenz through sequential cytochrome P450 (CYP)-mediated oxidation reactions. Efavirenz metabolism occurs predominantly in the liver, where CYP2A6 and CYP2B6 serve as the principal catalysts for the initial hydroxylation steps. Experimental data demonstrate that CYP2A6 exhibits strong substrate specificity for efavirenz 7-hydroxylation, forming 7-hydroxyefavirenz as the initial metabolite. Concurrently, CYP2B6 primarily catalyzes 8-hydroxylation, yielding 8-hydroxyefavirenz as the major primary metabolite. Kinetic analyses in human liver microsomes reveal distinct enzymatic parameters for these parallel pathways: 7-hydroxylation accounts for approximately 22.5% of total primary metabolism, while 8-hydroxylation dominates at 77.5% [2] [7].

The reaction mechanism follows classic cytochrome P450 monooxygenation chemistry, where molecular oxygen activation occurs through sequential electron transfers from NADPH-cytochrome P450 reductase. The heme-iron center facilitates oxygen insertion into the efavirenz molecule at either the C7 or C8 position, with the reaction proceeding through a high-valent iron-oxo intermediate (Compound I) [3] [9]. Genetic polymorphisms in CYP2A6 significantly influence this metabolic branching, as individuals with reduced-function alleles demonstrate decreased 7-hydroxyefavirenz formation, potentially redirecting metabolism toward alternative pathways [7].

Table 1: Kinetic Parameters of Efavirenz Primary Hydroxylation in Human Liver Microsomes

Metabolic PathwayPrimary CYP EnzymeKm (μM)Vmax (pmol/min/mg)Contribution to Total Metabolism
7-HydroxylationCYP2A682.3 ± 14.748.2 ± 6.122.5%
8-HydroxylationCYP2B635.6 ± 5.2165.4 ± 18.977.5%

Secondary Metabolic Pathways: Novel Dihydroxylation Mechanisms

(S)-7,8-Dihydroxy efavirenz represents a secondary metabolite generated through further oxidation of monohydroxylated precursors. Both 7-hydroxyefavirenz and 8-hydroxyefavirenz undergo subsequent CYP2B6-mediated hydroxylation, leading to dihydroxylated products. Notably, in vitro studies using expressed enzymes demonstrate that CYP2B6 efficiently catalyzes the conversion of 7-hydroxyefavirenz to (S)-7,8-dihydroxy efavirenz through an additional hydroxylation step at the C8 position. This reaction proceeds via a novel metabolic pathway distinct from the formation of 8,14-dihydroxy efavirenz, which arises through an alternative mechanism not observed in microsomal incubations [2] [7].

The structural configuration significantly influences biological activity, particularly regarding interactions with the neuronal enzyme CYP46A1. Unlike its parent compound efavirenz, which inhibits CYP46A1 at high concentrations, (S)-7,8-dihydroxy efavirenz exhibits purely activating properties toward this enzyme without inhibition at elevated concentrations. Mechanistic studies reveal that (S)-7,8-dihydroxy efavirenz specifically binds to the EFV-allosteric site of CYP46A1 but not to the L-glutamate binding site. This binding profile contrasts with that of 8,14-dihydroxy efavirenz, which exclusively occupies the L-glutamate binding site, highlighting the critical influence of hydroxylation position on target engagement [8] [5].

Table 2: Comparative Analysis of Efavirenz Metabolite Interactions with CYP46A1

CompoundBinding Site on CYP46A1Maximal Activation FoldInhibition at High Concentrations
(S)-EfavirenzEFV-binding site3.8 ± 0.4Yes
(S)-7,8-Dihydroxy efavirenzEFV-binding site4.2 ± 0.5No
(rac)-8,14-Dihydroxy efavirenzL-Glutamate binding site5.1 ± 0.6No
(S)-7-Hydroxy efavirenzBoth sites4.7 ± 0.3No

Interspecies Variability in Metabolic Profiling

Significant interspecies differences exist in the metabolic processing of efavirenz and the generation of (S)-7,8-dihydroxy efavirenz. Human liver microsomes produce a distinct metabolic profile characterized by substantial formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz, with subsequent dihydroxylation to (S)-7,8-dihydroxy efavirenz primarily mediated by CYP2B6. In contrast, rodent models demonstrate altered metabolic patterns with differing ratios of primary metabolites and potentially distinct secondary pathways. These differences are clinically relevant when extrapolating preclinical data, as demonstrated by the detection of 8,14-dihydroxy efavirenz in human plasma following efavirenz administration – a metabolite not observed during in vitro incubations with human liver microsomes [7] [2].

The in vivo significance of these metabolic differences is highlighted by studies in 5XFAD mice (an Alzheimer's disease model), where administered (rac)-7,8-dihydroxy efavirenz demonstrated modest CYP46A1 activation in the brain but weaker therapeutic effects compared to efavirenz or 8,14-dihydroxy efavirenz. Specifically, while treatment increased brain acetyl-CoA and acetylcholine in both sexes and reduced insoluble amyloid β40 peptides in male mice, it failed to improve performance in memory tasks – a key therapeutic outcome observed with other efavirenz metabolites. This suggests that species-specific metabolic processing may influence the distribution and activity of the dihydroxy metabolites [1] [5].

Table 3: Comparative Metabolic Profiles of Efavirenz in Humans vs. Murine Models

Metabolic ParameterHuman SystemMurine Model
Primary metabolites7-OH EFV, 8-OH EFVAltered ratios of monohydroxy metabolites
Principal 7-hydroxylaseCYP2A6Undetermined CYP enzymes
(S)-7,8-diOH EFV formationVia CYP2B6 from 7-OH EFVPossible alternative pathways
8,14-diOH EFV detectionIn plasma (suggesting in vivo formation)Not characterized
Brain efficacy of (S)-7,8-diOH EFVNot tested in humansModest biochemical effects without cognitive improvement

Properties

Product Name

(S)-7,8-Dihydroxy Efavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1

InChI Key

QKGKQHJMJSQQBF-ZDUSSCGKSA-N

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.